![molecular formula C14H20OS B13255722 4-[(Methylsulfanyl)methyl]-1-phenylcyclohexan-1-ol](/img/structure/B13255722.png)
4-[(Methylsulfanyl)methyl]-1-phenylcyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Methylsulfanyl)methyl]-1-phenylcyclohexan-1-ol is an organic compound characterized by the presence of a cyclohexanol ring substituted with a phenyl group and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Methylsulfanyl)methyl]-1-phenylcyclohexan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of cyclohexanone with phenylmagnesium bromide to form 1-phenylcyclohexanol. This intermediate can then be reacted with methylthiomethyl chloride in the presence of a base such as sodium hydride to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(Methylsulfanyl)methyl]-1-phenylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.
Substitution: The methylsulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide or potassium permanganate can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products Formed
Oxidation: 4-[(Methylsulfanyl)methyl]-1-phenylcyclohexanone.
Reduction: 4-[(Methylsulfanyl)methyl]-1-phenylcyclohexane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(Methylsulfanyl)methyl]-1-phenylcyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(Methylsulfanyl)methyl]-1-phenylcyclohexan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[(Methylsulfanyl)methyl]phenylacetic acid
- 4-[(Methylsulfanyl)methyl]benzene
- 4-[(Methylsulfanyl)methyl]quinoline derivatives
Uniqueness
4-[(Methylsulfanyl)methyl]-1-phenylcyclohexan-1-ol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of a cyclohexanol ring with a phenyl and methylsulfanyl group makes it a versatile compound for various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C14H20OS |
|---|---|
Molecular Weight |
236.37 g/mol |
IUPAC Name |
4-(methylsulfanylmethyl)-1-phenylcyclohexan-1-ol |
InChI |
InChI=1S/C14H20OS/c1-16-11-12-7-9-14(15,10-8-12)13-5-3-2-4-6-13/h2-6,12,15H,7-11H2,1H3 |
InChI Key |
XNDNCLKUTFVWGT-UHFFFAOYSA-N |
Canonical SMILES |
CSCC1CCC(CC1)(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-((5-Methylfuran-2-yl)methyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13255649.png)


![N-{2-[(furan-2-ylmethyl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13255671.png)
![(2-Ethoxyethyl)[1-(2-methylphenyl)ethyl]amine](/img/structure/B13255679.png)
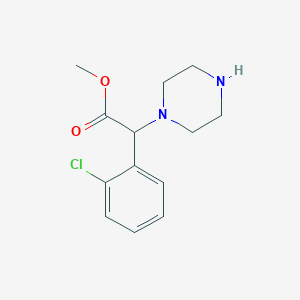

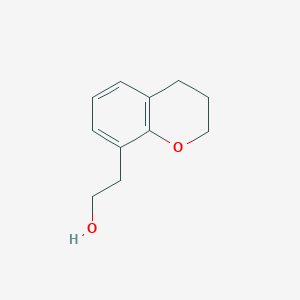
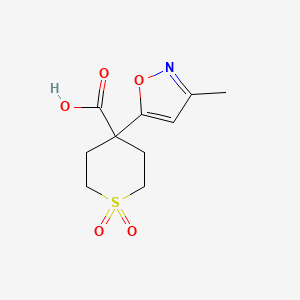
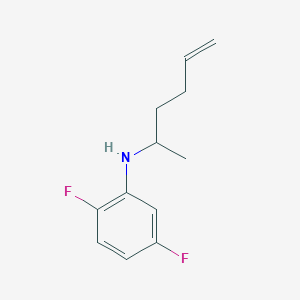
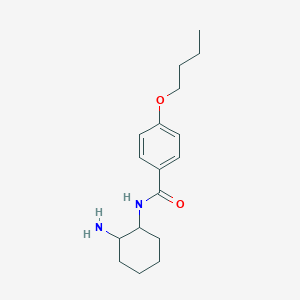
![9-Methyl-4-oxa-1-azaspiro[5.6]dodecane](/img/structure/B13255710.png)

![Benzyl 1-[1-(2-methylpropyl)-1H-pyrrol-3-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B13255715.png)
